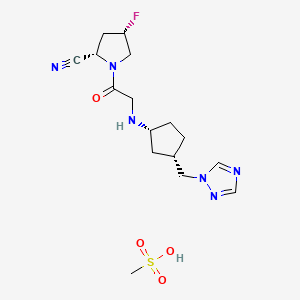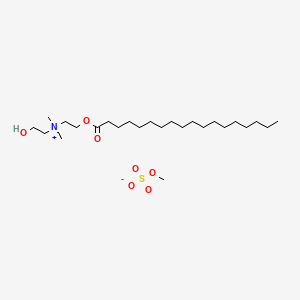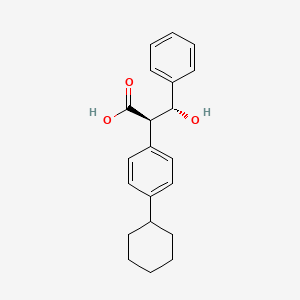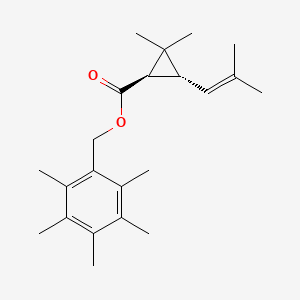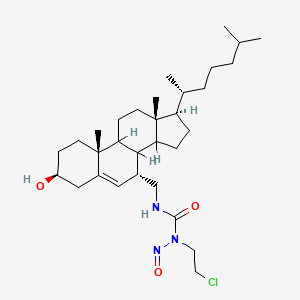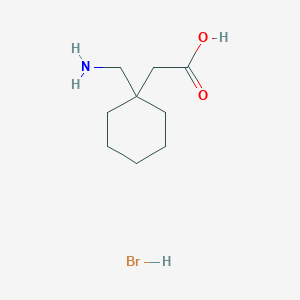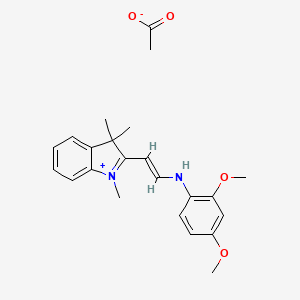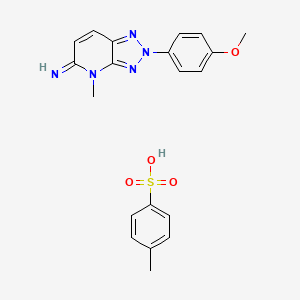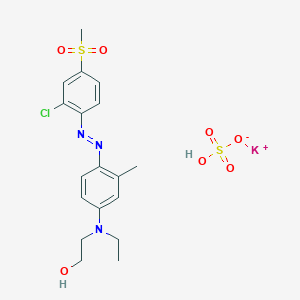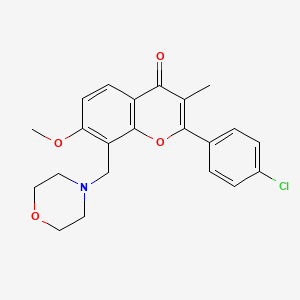
3-Methyl-7-methoxy-8-morpholinomethyl-4'-chloroflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholinomethyl group at the 8th position, a methoxy group at the 7th position, a methyl group at the 3rd position, and a chlorine atom at the 4’ position of the flavone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methyl Group: The methyl group at the 3rd position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom at the 4’ position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group at the 8th position can be introduced through Mannich-type reactions involving morpholine, formaldehyde, and the flavone core.
Industrial Production Methods
Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced flavone derivatives.
Substitution: The chlorine atom at the 4’ position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
作用機序
The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
7-Methoxyflavone: Lacks the morpholinomethyl and chlorine substituents.
3-Methylflavone: Lacks the methoxy, morpholinomethyl, and chlorine substituents.
4’-Chloroflavone: Lacks the methoxy, morpholinomethyl, and methyl substituents.
Uniqueness
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is unique due to the presence of all four substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
86073-64-5 |
|---|---|
分子式 |
C22H22ClNO4 |
分子量 |
399.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22ClNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3 |
InChIキー |
APDSITWJMGPJLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


